molecular formula C10H10N2O2 B1323380 ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate CAS No. 24334-19-8

ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate

Cat. No. B1323380
CAS RN: 24334-19-8
M. Wt: 190.2 g/mol
InChI Key: GWQJRVCTFVYPBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate is a compound that falls within the broader class of pyrrole derivatives. Pyrrole is a five-membered aromatic heterocycle with a nitrogen atom. The ethyl ester group at the 2-position and the pyridine fusion give this compound unique chemical and physical properties, making it an interesting subject for various chemical studies and potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related ethyl pyrrole-2-carboxylate derivatives has been achieved through various methods. For instance, ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates were synthesized from ethyl 2-nitro-5-oxo-3,5-diarylpentanoates using triethylphosphite under microwave irradiation, showcasing a solvent-free approach . Another method involved the condensation of ethyl-4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate with different hydrazine derivatives . These methods highlight the versatility and reactivity of the pyrrole ring, allowing for the introduction of various substituents to modify the compound's properties.

Molecular Structure Analysis

The molecular structure of these compounds has been extensively studied using spectroscopic methods such as FT-IR, 1H NMR, and mass spectroscopy, complemented by quantum chemical calculations . These studies provide detailed insights into the electronic structure and confirm the formation of the desired products. For example, the vibrational analysis indicated the formation of dimers in the solid state through intermolecular hydrogen bonding .

Chemical Reactions Analysis

The reactivity of ethyl pyrrole-2-carboxylate derivatives has been explored through various chemical reactions. The presence of the ester group allows for further functionalization and participation in multi-component reactions . For instance, ethyl 4,5-dioxo-2-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylates were used in a three-component spiro heterocyclization reaction . These reactions demonstrate the potential of ethyl pyrrole-2-carboxylate derivatives as building blocks in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl pyrrole-2-carboxylate derivatives have been characterized by various spectroscopic techniques and theoretical calculations . The thermodynamic parameters indicate that the formation of these compounds is generally exothermic and spontaneous at room temperature . Quantum chemical calculations, including density functional theory (DFT), have been employed to evaluate properties such as energy, oscillator strength, and absorption maxima of electronic transitions . Additionally, topological parameters from Atoms in Molecules (AIM) theory have been used to analyze the strength and nature of intermolecular interactions .

Scientific Research Applications

Synthesis and Antibacterial Activity

Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate derivatives have been utilized in the synthesis of various chemical compounds. For instance, Toja et al. (1986) synthesized a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, with one compound demonstrating in vitro antibacterial activity (Toja et al., 1986).

Annulation Reactions and Synthetic Applications

The compound has been employed in annulation reactions for the synthesis of various heterocyclic structures. Zhu et al. (2003) reported the use of ethyl 2-methyl-2,3-butadienoate in a phosphine-catalyzed [4 + 2] annulation with N-tosylimines, leading to the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates (Zhu et al., 2003).

Condensation with Other Chemical Compounds

The synthesis of ethyl 3H-pyrrolo[2,3-c]quinoline-2-carboxylates through condensation of ethyl azidoacetate with 4-formylquinolines has been reported by Molina et al. (1993). This methodology was also used for synthesizing 2,2'-bis(ethoxycarbonyl)-4,4'-bi-3H-pyrrolo[2,3-c]-quinoline and 1,4-bis(2-ethoxycarbonyl)-3H-pyrrolo[2,3-c]quinolin-4-yl benzene (Molina et al., 1993).

Development of Pyrazolo[3,4-b]pyridines

Ghaedi et al. (2015) developed a method for synthesizing novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via the condensation of pyrazole-5-amine derivatives and activated carbonyl groups, highlighting its utility in the preparation of new N-fused heterocycles (Ghaedi et al., 2015).

properties

IUPAC Name

ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)8-5-7-3-4-11-6-9(7)12-8/h3-6,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWQJRVCTFVYPBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20618424
Record name Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20618424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

24334-19-8
Record name Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20618424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1.8 g of 10% palladium-on-charcoal are charged into an autoclave, the atmosphere of which is then made inert with a stream of argon. A solution of 6 g of ethyl 3-(3-nitro-4-pyridyl)-2-oxopropionate in 72 mL of absolute ethanol is added. The reaction medium is then stirred for 3 hours at 20° C. under a pressure of 2 bar of hydrogen. The mixture is then filtered through Celite®. The filtrate is concentrated under reduced pressure and oven-dried at 40° C. to give 4 g of ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate, the characteristics of which are as follows:
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
72 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.8 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 3-(3-nitropyridin-4-yl)-2-oxopropionic acid ethyl ester (Preparation 13, 500 mg, 2.1 mmol) in ethanol (20 mL) and THF (10 mL) was added saturated ammonium chloride solution (10 mL) and iron powder (700 mg, 12.6 mmol). The reaction was heated under reflux for 1 h, then filtered through celite and washed through with hot ethyl acetate (3×30 mL). The combined organic fractions were washed with brine (20 mL), dried (MgSO4) and concentrated in vacuo to give the title compound as a brown solid. δH (CD3OD): 1.44 (3H, t), 4.43 (2H, q), 7.21 (1H, s), 7.69 (1H, d), 8.12 (1H, d), 8.80 (1H, s).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
700 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of ethyl 3-(3-nitropyridin-4-yl)-2-oxopropanoate (1.0 eq) in dichloromethane was added 10% Pd/C (1.5 eq.) under nitrogen atmosphere at 110 psi in an autoclave for 48 hrs. Reaction mixture was filtered through celite and concentrated to get brown solid, which, on purification by column chromatography afforded the desired ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Reactant of Route 6
ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.